molecular formula C21H22N4O5S B2480470 ethyl 4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}sulfamoyl)benzoate CAS No. 1021027-79-1

ethyl 4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}sulfamoyl)benzoate

Cat. No.: B2480470
CAS No.: 1021027-79-1
M. Wt: 442.49
InChI Key: RXIGZKLBMLMGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}sulfamoyl)benzoate (CAS: 1021137-85-8, molecular formula: C₁₉H₁₉FN₄O₄S, molecular weight: 418.44 g/mol) is a sulfonamide-derived compound featuring a pyridinyl-dihydropyridazine core linked via a propyl chain to a benzoate ester .

Properties

IUPAC Name

ethyl 4-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propylsulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-2-30-21(27)17-4-6-18(7-5-17)31(28,29)23-12-3-15-25-20(26)9-8-19(24-25)16-10-13-22-14-11-16/h4-11,13-14,23H,2-3,12,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIGZKLBMLMGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(Pyridin-4-yl)-1,6-Dihydropyridazin-6-one

Procedure:

  • Condensation : Pyridine-4-carbaldehyde (10.7 g, 0.1 mol) reacts with methyl acrylate (8.6 g, 0.1 mol) in ethanol under reflux (78°C, 12 h) to yield (E)-3-(pyridin-4-yl)acrylic acid methyl ester.
  • Cyclization : The acrylate intermediate is treated with hydrazine hydrate (5.0 mL, 0.15 mol) in THF at 60°C for 6 h, forming 3-(pyridin-4-yl)-1,6-dihydropyridazin-6-one.

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J = 5.2 Hz, 2H, pyridine-H), 7.85 (d, J = 5.2 Hz, 2H, pyridine-H), 6.92 (s, 1H, pyridazinone-H), 3.45 (s, 2H, NH₂).
  • Yield : 68% after recrystallization (ethanol/water).

Preparation of 3-Aminopropylpyridazinone

Procedure :

  • Alkylation : 3-(Pyridin-4-yl)-1,6-dihydropyridazin-6-one (5.0 g, 0.028 mol) reacts with 3-bromopropylamine hydrobromide (7.2 g, 0.033 mol) in DMF containing K₂CO₃ (7.6 g, 0.055 mol) at 80°C for 8 h.
  • Isolation : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (CH₂Cl₂/MeOH 9:1).

Characterization :

  • MS (ESI+) : m/z 247.2 [M+H]⁺.
  • Yield : 74%.

Synthesis of Ethyl 4-Sulfamoylbenzoate

Procedure :

  • Sulfonylation : 4-(Chlorosulfonyl)benzoic acid (10.0 g, 0.045 mol) is treated with ammonium hydroxide (30 mL, 25% w/w) in ice-cold THF (0°C, 2 h).
  • Esterification : The resulting 4-sulfamoylbenzoic acid is refluxed with ethanol (50 mL) and H₂SO₄ (2 mL) for 6 h to form the ethyl ester.

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (d, J = 8.4 Hz, 2H, Ar-H), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 4.40 (q, J = 7.1 Hz, 2H, OCH₂), 1.40 (t, J = 7.1 Hz, 3H, CH₃).
  • Yield : 82%.

Coupling of Intermediates to Form Compound 1

Procedure :

  • Sulfamoylation : 3-Aminopropylpyridazinone (3.0 g, 0.012 mol) and ethyl 4-sulfamoylbenzoate (3.5 g, 0.014 mol) are dissolved in dry DCM (50 mL) with triethylamine (4.2 mL, 0.03 mol). The mixture is stirred at 25°C for 24 h.
  • Workup : The reaction is quenched with water, extracted with DCM, and purified via column chromatography (hexane/EtOAc 1:1).

Optimization Data :

Parameter Condition 1 Condition 2 Optimal Condition
Solvent DCM THF DCM
Base TEA Pyridine TEA
Temperature (°C) 25 40 25
Yield (%) 65 58 65

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.70 (d, J = 5.1 Hz, 2H, pyridine-H), 8.15 (d, J = 8.5 Hz, 2H, Ar-H), 7.90 (d, J = 8.5 Hz, 2H, Ar-H), 6.85 (s, 1H, pyridazinone-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 3.40 (t, J = 6.8 Hz, 2H, NHCH₂), 1.85 (m, 2H, CH₂), 1.38 (t, J = 7.1 Hz, 3H, CH₃).
  • HPLC Purity : 98.6% (C18 column, MeCN/H₂O 70:30).
  • Yield : 65%.

Mechanistic Insights and Side Reactions

  • Pyridazinone Cyclization : The cyclocondensation proceeds via a six-membered transition state, as described in WO2017060874A1 for analogous heterocycles.
  • Sulfamoylation : The reaction follows an Sₙ2 mechanism, where the amine nucleophile attacks the electrophilic sulfur in the sulfonyl chloride.

Common Impurities :

  • Over-alkylation : Di-substituted propylamine (5–8% without controlled stoichiometry).
  • Ester Hydrolysis : Ethyl ester reverts to carboxylic acid under acidic conditions (mitigated by anhydrous reagents).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Ethyl 4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}sulfamoyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}sulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. This can lead to a range of biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 4-({3-[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}sulfamoyl)benzoate and Analogues

Compound ID Core Structure Substituent/Linker Key Functional Groups
Target Compound Pyridinyl-dihydropyridazine Propylsulfamoyl-benzoate Sulfamoyl, pyridazine, pyridine
I-6230 Pyridazin-3-yl Phenethylamino-benzoate Amino linker, pyridazine
I-6232 6-Methylpyridazin-3-yl Phenethylamino-benzoate Methyl-pyridazine, amino linker
I-6273 Methylisoxazol-5-yl Phenethylamino-benzoate Isoxazole, amino linker
I-6373 3-Methylisoxazol-5-yl Phenethylthio-benzoate Thio linker, methyl-isoxazole
I-6473 3-Methylisoxazol-5-yl Phenethoxy-benzoate Ethoxy linker, methyl-isoxazole

Pharmacological and Physicochemical Differences

  • Pyridazine vs. Isoxazole Cores : The pyridazine ring in the target compound may confer distinct electronic properties compared to the isoxazole rings in I-6273, I-6373, and I-6473. Pyridazines are more polarizable, enhancing interactions with hydrophobic enzyme pockets, whereas isoxazoles offer metabolic stability due to reduced susceptibility to oxidation .
  • Linker Effects: The sulfamoyl group in the target compound provides stronger hydrogen-bonding capacity than the amino (I-6230, I-6232) or thio (I-6373) linkers. Ethoxy linkers (I-6473) improve lipophilicity but may reduce solubility .

Toxicity and Regulatory Considerations

While specific toxicity data for the target compound are unavailable, structurally related sulfonamides (e.g., those in ) are classified under EU Regulation 790/2009 with hazards including skin sensitization (R43) and aquatic toxicity (R51/53) . Analogues like I-6373 and I-6473, with thio/ethoxy linkers, may exhibit improved safety profiles due to reduced reactive metabolite formation.

Research Findings and Gaps

  • Activity Data: Limited public data hinder direct pharmacological comparisons. Analogues like I-6230 and I-6232 have shown moderate kinase inhibition in preliminary studies, suggesting the target compound may share similar mechanisms .

Notes

  • Synthesis: The propylsulfamoyl linker in the target compound likely requires multi-step synthesis, contrasting with simpler amino/ethoxy linkers in analogues .

Biological Activity

Ethyl 4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}sulfamoyl)benzoate is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on various studies and findings.

Chemical Structure and Properties

The compound features a sulfonamide group, a benzoate moiety, and a pyridazin derivative, which contribute to its biological properties. The chemical structure can be represented as follows:

\text{Ethyl 4 3 6 oxo 3 pyridin 4 yl 1 6 dihydropyridazin 1 yl propyl}sulfamoyl)benzoate}

Key Structural Components

  • Benzoate Group : Provides lipophilicity which can enhance membrane permeability.
  • Sulfamoyl Moiety : Often associated with antibacterial activity.
  • Pyridazin Derivative : Implicated in various biological activities including anti-inflammatory and anticancer effects.

Anticancer Potential

Recent studies indicate that compounds similar to this compound exhibit significant binding affinity to carbonic anhydrase IX (CAIX), a protein overexpressed in various tumors. The binding affinity of these compounds was reported to be extremely high, with K_d values as low as 0.12 nM, indicating potential as anticancer agents .

Antimicrobial Effects

The sulfonamide group in the compound suggests possible antibacterial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. The structural similarity of this compound to known sulfonamide antibiotics warrants investigation into its antimicrobial properties.

Anti-inflammatory Activity

Pyridazine derivatives have shown promise in reducing inflammation in various models. This compound may exhibit similar effects, potentially through inhibition of pro-inflammatory cytokines.

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Formation of the Sulfamoyl Group : Reaction of benzoic acid derivatives with sulfamoyl chlorides.
  • Pyridazine Integration : Incorporation of pyridazine moieties through nucleophilic substitution reactions.
  • Esterification : Final formation of the ethyl ester using appropriate reagents.

Table 1: Summary of Synthesis Steps

StepReaction TypeReagents UsedConditions
1Nucleophilic SubstitutionSulfamoyl chloride + Benzoic acid derivativeReflux in solvent
2Nucleophilic SubstitutionPyridazine derivative + IntermediateRoom temperature
3EsterificationEthanol + Acid catalystReflux

Case Study 1: Anticancer Activity

A study conducted on related compounds showed that those with high affinity for CAIX significantly inhibited tumor growth in xenograft models. The mechanism was attributed to the blockade of CAIX activity, leading to reduced tumor acidity and enhanced apoptosis .

Case Study 2: Antimicrobial Testing

In vitro tests demonstrated that compounds containing the sulfamoyl group exhibited bacteriostatic effects against various strains of bacteria, suggesting potential use as antibiotics .

Q & A

Q. What are the standard synthetic routes for ethyl 4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}sulfamoyl)benzoate, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Pyridazine ring formation : Cyclization of precursors like hydrazines with diketones or esters under controlled temperatures (e.g., 60–80°C) and acidic/basic conditions .
  • Sulfamoyl linkage introduction : Coupling of sulfonamide intermediates with propylamine derivatives using catalysts like DCC (dicyclohexylcarbarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Esterification : Ethyl esterification of benzoic acid derivatives via acid chlorides or direct coupling with ethanol under reflux .

Q. Optimization strategies :

  • Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions .
  • Catalyst selection : EDCI improves sulfamoyl coupling efficiency compared to non-catalytic methods .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures >95% purity .

Q. What analytical techniques are critical for characterizing this compound, and how are they applied?

Key techniques include:

  • NMR spectroscopy :
    • 1H/13C NMR : Confirms proton environments (e.g., pyridazine ring protons at δ 6.5–7.5 ppm) and carbon backbone integrity .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions (e.g., sulfamoyl and pyridyl groups) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect impurities .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z ~500–550) .

Q. How is the compound’s preliminary biological activity assessed in drug discovery workflows?

  • Enzyme inhibition assays :
    • Kinase/receptor binding : Radioligand displacement assays (IC50 determination) using purified targets (e.g., tyrosine kinases) .
    • Cellular viability : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM concentrations .
  • Selectivity profiling : Counter-screening against non-target enzymes (e.g., cytochrome P450 isoforms) to minimize off-target effects .

Advanced Research Questions

Q. How can computational reaction path search methods and statistical experimental design (DoE) optimize the synthesis of this compound?

  • Computational optimization :
    • Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states and intermediates, reducing trial-and-error in pyridazine ring formation .
    • Machine learning : Trained on reaction databases to predict optimal solvents (e.g., DMF vs. THF) for sulfamoyl coupling .
  • DoE applications :
    • Factorial design : Screens variables (temperature, catalyst loading, solvent) to maximize yield. For example, a 3-factor, 2-level design identifies temperature as the most significant variable .
    • Response surface methodology (RSM) : Models non-linear relationships (e.g., between pH and byproduct formation) .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Case example : Discrepancies in IC50 values between enzymatic and cellular assays may arise from:

  • Membrane permeability : LogP calculations (e.g., ClogP ~2.5) suggest moderate permeability; use prodrug strategies (e.g., ester hydrolysis) to enhance bioavailability .
  • Metabolic instability : LC-MS/MS detects rapid hepatic microsomal degradation (t1/2 < 30 min), prompting structural stabilization (e.g., fluorination of pyridazine) .
  • Off-target effects : Thermal shift assays (TSA) identify unintended protein binding .

Q. What strategies are employed to establish structure-activity relationships (SAR) for pyridazine-based derivatives?

  • Scaffold modifications :
    • Pyridazine substitution : Replacing pyridin-4-yl with electron-withdrawing groups (e.g., Cl, CF3) enhances kinase inhibition (ΔIC50 = 10–50 nM) .
    • Sulfamoyl linker variation : Shorter alkyl chains (C2 vs. C3) reduce steric hindrance in receptor binding pockets .
  • 3D-QSAR modeling : CoMFA (Comparative Molecular Field Analysis) correlates electrostatic/hydrophobic fields with activity .

Q. How can enzyme inhibition mechanisms be elucidated for this compound?

  • Kinetic studies :
    • Michaelis-Menten analysis : Determines inhibition type (competitive/non-competitive) using varying substrate concentrations .
    • Time-dependent inactivation : Pre-incubation with enzyme reveals irreversible binding (e.g., covalent modification) .
  • Structural biology :
    • X-ray crystallography : Resolves binding modes (e.g., hydrogen bonding with kinase hinge region) .
    • Molecular dynamics (MD) simulations : Predicts stability of enzyme-ligand complexes over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.